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[1,4]oxazine-2-carboxylic acid

Cat. No.: B580694 Get Quote

A detailed examination of available literature reveals a notable scarcity of direct comparative

studies on the biological activities of pyrazolo[5,1-c]oxazine isomers. However, by investigating

closely related heterocyclic systems, specifically the pyrazolo[5,1-c][1][2][3]benzotriazine N-

oxide isomers and the regioisomeric pyrazolo[1,5-c][1][4]benzoxazin-5(5H)-one scaffold, we

can infer the critical role that isomerism plays in modulating pharmacological effects. This guide

synthesizes the available data to provide researchers, scientists, and drug development

professionals with a framework for understanding the structure-activity relationships within this

class of compounds.

Case Study: N-Oxide Isomerism in the Pyrazolo[5,1-
c][1][2][3]benzotriazine System
A study comparing the 4-oxide and 5-oxide isomers of 3,8-disubstituted pyrazolo[5,1-c][1][2]

[3]benzotriazines has provided valuable insights into how the spatial arrangement of atoms can

significantly impact biological activity. These isomers were evaluated for their in vitro affinity for

the benzodiazepine receptor (BZR).

The research highlighted that the 4-oxide isomers generally exhibited a better receptor affinity

compared to their corresponding 5-oxide counterparts.[1] This difference in affinity suggests

that the position of the N-oxide group is a key determinant for interaction with the BZR binding
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site. The efficacy of these compounds was characterized as being in the range of antagonist to

partial inverse agonist.[1]

Comparative Affinity Data of N-Oxide Isomers
Compound
(Isomer)

Substituents
BZR Affinity (Ki,
nM)

Efficacy Trend

3c (4-oxide) 3-COOEt, 8-Cl
Better than 5-oxide

isomer

Antagonist/Partial

Inverse Agonist

3m (4-oxide) 3-COOEt, 8-F
Better than 5-oxide

isomer

Antagonist/Partial

Inverse Agonist

3n (4-oxide) 3-CONHMe, 8-Cl
Better than 5-oxide

isomer

Antagonist/Partial

Inverse Agonist

3o (4-oxide) 3-CONHMe, 8-F
Better than 5-oxide

isomer

Antagonist/Partial

Inverse Agonist

Corresponding 5-

oxides
- Lower affinity -

This table summarizes the qualitative comparison of BZR affinity for the N-oxide isomers as

reported in the literature.[1] Specific Ki values for all compounds were not provided in the initial

search results.

Experimental Protocol: Benzodiazepine Receptor (BZR)
Affinity Assay
The in vitro affinity of the compounds for the benzodiazepine receptor was evaluated using a

competitive binding assay with a radiolabeled ligand, typically [3H]flunitrazepam. The general

steps for such an assay are as follows:

Tissue Preparation: Membranes from a suitable brain region rich in GABA-A receptors (e.g.,

cortex or cerebellum) are prepared from rodents.

Incubation: The brain membranes are incubated with the radiolabeled ligand

([3H]flunitrazepam) and varying concentrations of the test compounds (the pyrazolo[5,1-c][1]
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[2][3]benzotriazine N-oxide isomers).

Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid

filtration through glass fiber filters.

Quantification: The amount of radioactivity trapped on the filters, representing the bound

radioligand, is measured using liquid scintillation counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated

using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of

the radioligand and Kd is its dissociation constant.
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BZR Affinity Assay Workflow.

Biological Activity of a Regioisomeric Scaffold:
Pyrazolo[1,5-c][1][4]benzoxazin-5(5H)-ones
While not a direct comparison, the biological evaluation of pyrazolo[1,5-c][1][4]benzoxazin-

5(5H)-one derivatives, which are regioisomers of the pyrazolo[5,1-c]oxazine system, provides
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valuable data on the potential therapeutic applications of this broader class of compounds. A

series of these derivatives were synthesized and evaluated as inhibitors of

acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the

pathology of Alzheimer's disease.

The study found that compounds with a 5-carbonyl group and halogen substitutions at the 7

and/or 9 positions demonstrated potent and selective inhibitory activity against BuChE.[2]

Butyrylcholinesterase (BuChE) Inhibitory Activity
Compound Substituents BuChE IC50 (µM)

6a 7,9-dichloro, 2-methyl 1.06

6c 7,9-dibromo, 2-methyl 1.63

6g 7,9-dibromo, 2-phenyl 1.63

This table presents the 50% inhibitory concentrations (IC50) for the most active pyrazolo[1,5-c]

[1][4]benzoxazin-5(5H)-one derivatives against BuChE.[2]

Experimental Protocol: Cholinesterase Inhibition Assay
(Ellman's Method)
The inhibitory activity of the compounds against AChE and BuChE is typically determined using

a modified Ellman's method.

Reaction Mixture: The assay is conducted in a phosphate buffer containing the respective

enzyme (AChE or BuChE), the test compound at various concentrations, and the substrate

(acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).

Chromogen: 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) is included in the reaction mixture.

Enzymatic Reaction: The enzyme hydrolyzes the substrate to produce thiocholine.

Color Development: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a

yellow-colored anion.
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Spectrophotometric Measurement: The rate of color development is monitored by measuring

the absorbance at a specific wavelength (typically 412 nm) over time using a microplate

reader.

Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the

reaction rates in the presence and absence of the inhibitor. The IC50 value is determined

from the dose-response curve.

Cholinesterase Inhibition Assay Principle

Substrate
(Acetyl/Butyryl-thiocholine)

Enzyme
(AChE/BuChE)

Hydrolysis Thiocholine

Yellow Anion
(5-Thio-2-nitrobenzoate)Reacts with

DTNB
(Ellman's Reagent)

Pyrazolo-benzoxazinone
 Derivative

Click to download full resolution via product page

Mechanism of Ellman's Method.

Conclusion
The direct comparison of pyrazolo[5,1-c]oxazine isomers remains an underexplored area in

medicinal chemistry. However, the available data on analogous heterocyclic systems strongly

indicates that isomerism is a critical factor in determining biological activity and receptor affinity.

The case of pyrazolo[5,1-c][1][2][3]benzotriazine N-oxide isomers demonstrates that subtle

changes in the position of a functional group can lead to significant differences in

pharmacological properties. Furthermore, the investigation of the regioisomeric pyrazolo[1,5-c]

[1][4]benzoxazin-5(5H)-one scaffold reveals a promising avenue for the development of

selective BuChE inhibitors.

Future research should focus on the systematic synthesis and comparative biological

evaluation of pyrazolo[5,1-c]oxazine isomers to fully elucidate their structure-activity
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relationships and unlock their therapeutic potential. Such studies will be invaluable for the

rational design of novel drug candidates with improved potency and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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